1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine
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Overview
Description
1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H12N2 It features a cyclopropane ring attached to a pyrrole ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole with cyclopropanecarboxylic acid derivatives in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Scientific Research Applications
1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrrol-2-yl)ethanone
- 2-Acetyl-1-methylpyrrole
- N-Methyl-2-acetylpyrrole
Uniqueness
1-(1-Methyl-1h-pyrrol-2-yl)cyclopropan-1-amine is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to other pyrrole derivatives.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(1-methylpyrrol-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C8H12N2/c1-10-6-2-3-7(10)8(9)4-5-8/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
FDGIMUVYBOVULO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2(CC2)N |
Origin of Product |
United States |
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